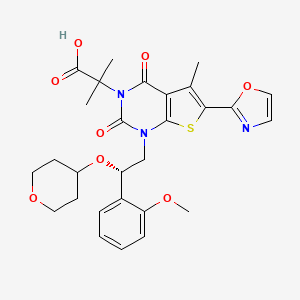
2-N,N-Dibenzyl Serine Benzyl Ester-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,N-Dibenzyl Serine Benzyl Ester-13C3 is a stable isotope-labeled compound used primarily in proteomics research. It is a derivative of serine, an amino acid, and is characterized by the presence of benzyl groups attached to the nitrogen and oxygen atoms. The compound has a molecular formula of C21 13C3H25NO2 and a molecular weight of 378.46 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,N-Dibenzyl Serine Benzyl Ester-13C3 typically involves the protection of the serine hydroxyl group followed by the introduction of benzyl groups. The process can be summarized as follows:
Protection of Serine Hydroxyl Group: The hydroxyl group of serine is protected using a suitable protecting group such as a benzyl group.
Introduction of Benzyl Groups: Benzyl groups are introduced to the nitrogen atom through a reaction with benzyl chloride in the presence of a base like sodium hydroxide.
Deprotection: The protecting group is removed to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
2-N,N-Dibenzyl Serine Benzyl Ester-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl groups can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted serine derivatives
Scientific Research Applications
2-N,N-Dibenzyl Serine Benzyl Ester-13C3 is widely used in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and pathways.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of complex organic molecules and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 2-N,N-Dibenzyl Serine Benzyl Ester-13C3 involves its interaction with specific molecular targets and pathways. The benzyl groups enhance the compound’s stability and facilitate its incorporation into biological systems. The compound can interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-L-serine benzyl ester: Similar in structure but lacks the stable isotope labeling.
N,N-Dibenzyl-DL-serine Benzyl Ester: A racemic mixture with similar properties but different stereochemistry
Uniqueness
2-N,N-Dibenzyl Serine Benzyl Ester-13C3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research applications. This feature distinguishes it from other similar compounds and enhances its utility in scientific studies .
Properties
Molecular Formula |
C₂₁¹³C₃H₂₅NO₃ |
|---|---|
Molecular Weight |
378.44 |
Synonyms |
N,N-Bis(phenylmethyl)serine Phenylmethyl Ester-13C3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride](/img/structure/B1150404.png)


![N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;trihydrochloride](/img/structure/B1150414.png)



![2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide;hydrochloride](/img/structure/B1150419.png)

